

The Discovery and History of Peroxynitrous Acid: A Technical Guide

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Compound of Interest

Compound Name: Peroxynitrous acid

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Executive Summary

Peroxynitrous acid (ONOOH) and its conjugate base, peroxy nitrite (ONOO⁻), are pivotal reactive nitrogen species (RNS) implicated in a wide spectrum of physiological and pathological processes. Arising from the diffusion-controlled reaction of nitric oxide ($\bullet\text{NO}$) and superoxide ($\text{O}_2\bullet^-$), this short-lived yet highly reactive molecule is a potent oxidizing and nitrating agent. Its dual reactivity underlies its complex biological effects, transitioning from a signaling molecule to a cytotoxic agent. This technical guide provides a comprehensive exploration of the discovery and history of **peroxynitrous acid**, detailed experimental protocols for its synthesis and study, and a quantitative analysis of its core chemical properties. Visualizations of its historical timeline, formation, and decomposition pathways are presented to facilitate a deeper understanding of this enigmatic molecule.

A Journey of Discovery: The History of Peroxynitrous Acid

The story of **peroxynitrous acid** is one of a molecule initially identified over a century ago, which later rose to prominence with the understanding of its significant biological roles.

Early Postulations: The existence of a reactive species formed from nitrous acid and hydrogen peroxide was first proposed by Baeyer and Villiger in the early 1900s.^[1] They named the

proposed intermediate "Nitrosopersäure".[\[1\]](#) Although they did not provide direct structural evidence, their work laid the foundation for future investigations.[\[1\]](#)

First Identification and Synthesis: Peroxynitrite was first definitively identified in 1904.[\[2\]](#) However, it remained a subject of study primarily for chemists for many decades.[\[2\]](#) Key contributions to understanding its chemistry were made by researchers like Halfpenny and Robinson in 1952, Hughes and Nicklin in 1968, Keith and Powell in 1969, and Mahoney in 1970.[\[2\]](#) A significant milestone in its synthesis was achieved by Gleu and Hubold in 1935, who described a simple method involving the reaction of hydrogen peroxide and nitrite at low pH, followed by rapid basification.[\[1\]](#)

The Biological Revolution: The perception of **peroxynitrous acid** transformed dramatically in 1990 with the work of Beckman et al.[\[2\]](#) They proposed its formation in biological systems from the reaction of nitric oxide and superoxide, highlighting its potential role in cellular damage and pathophysiology.[\[2\]](#) This discovery sparked a surge in research, with over 7,000 papers on the topic published in the subsequent 25 years, solidifying its importance in biology and medicine.[\[2\]](#)

Timeline of Key Discoveries



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A brief timeline of key milestones in **peroxynitrous acid** research.

Core Chemical and Physical Properties

Peroxynitrous acid is a weak acid with a pKa of approximately 6.8.[\[3\]](#)[\[4\]](#) This means that at physiological pH (~7.4), it exists in equilibrium with its conjugate base, the peroxy nitrite anion (ONOO⁻).[\[3\]](#)[\[5\]](#) The protonated form, **peroxynitrous acid**, is generally considered the more reactive species.[\[3\]](#)

Property	Value	Reference
pKa	~6.8	[3][4]
Molar Extinction Coeff.	1670 M ⁻¹ cm ⁻¹ at 302 nm (in 0.1 M NaOH)	[3][6]
Half-life (pH 7.4, 37°C)	< 1 second	[7]
Isomerization Rate Constant (k)	1.2 s ⁻¹	[4]

Formation and Decomposition Pathways

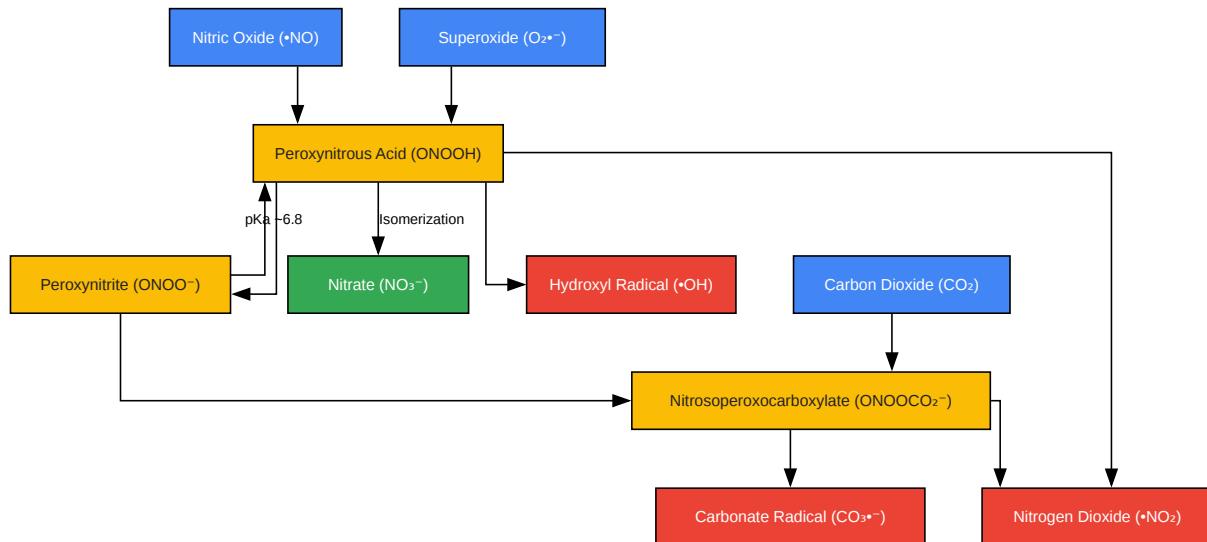
The formation and decomposition of **peroxynitrous acid** are central to its biological activity.

Formation: In biological systems, **peroxynitrous acid** is primarily formed through the near-diffusion-controlled reaction of nitric oxide ($\bullet\text{NO}$) and superoxide ($\text{O}_2\bullet^-$).[3][8]

Decomposition: Once formed, the unstable **peroxynitrous acid** undergoes two main decomposition pathways:

- **Isomerization to Nitrate:** The **peroxynitrous acid** molecule can rearrange to form the much more stable nitrate (NO_3^-).[3][5]
- **Homolytic Cleavage:** The O-O bond can break homolytically, yielding highly reactive hydroxyl ($\bullet\text{OH}$) and nitrogen dioxide ($\bullet\text{NO}_2$) radicals.[3] This pathway is a significant source of oxidative stress.[3]

In biological systems, a major pathway for peroxy nitrite decomposition is its reaction with carbon dioxide (CO_2), which is present at high physiological concentrations.[8] This reaction forms a nitrosoperoxocarboxylate adduct (ONOOCO_2^-), which then rapidly decomposes to nitrogen dioxide ($\bullet\text{NO}_2$) and carbonate ($\text{CO}_3\bullet^-$) radicals.[6][8]



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Formation and major decomposition pathways of **peroxynitrous acid**.

Experimental Protocols

Synthesis of Peroxynitrite

This protocol describes a widely used method for synthesizing a stock solution of peroxynitrite.

[3][9]

Materials:

- Sodium nitrite (NaNO₂)
- Hydrogen peroxide (H₂O₂)
- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)
- Manganese dioxide (MnO₂)
- Ice bath
- Stir plate and stir bar

Procedure:

- Prepare a solution of 0.6 M NaNO₂ in deionized water.
- Prepare a solution of 0.7 M H₂O₂ in 0.6 M HCl.
- Cool both solutions in an ice bath with constant stirring.
- Slowly add the acidic H₂O₂ solution to the NaNO₂ solution with vigorous stirring.
- Almost simultaneously, add a solution of 1.5 M NaOH to the mixture to quench the reaction and stabilize the peroxy nitrite.^[2] A characteristic yellow solution will form.
- To remove unreacted H₂O₂, add a small amount of MnO₂ (approximately 0.1 g/mL) and stir for about 15 minutes, or until gas evolution ceases.^[3]
- Filter the solution under a vacuum to remove the MnO₂.^[3]
- Divide the resulting peroxy nitrite solution into small aliquots and store them at -20°C.^[3]

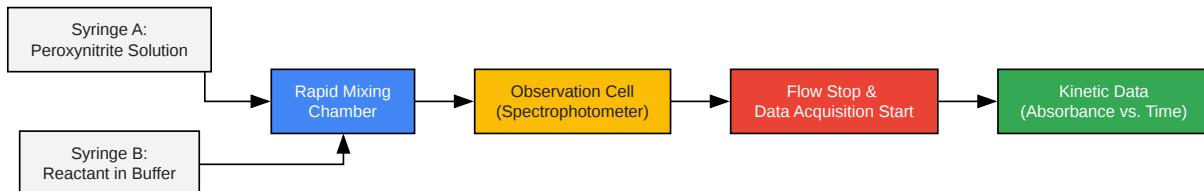
Quantification:

The concentration of the peroxy nitrite stock solution can be determined spectrophotometrically by measuring its absorbance at 302 nm in a 0.1 M NaOH solution, using a molar extinction coefficient (ϵ) of 1670 M⁻¹cm⁻¹.^{[3][6]}

Stopped-Flow Spectrophotometry for Kinetic Analysis

Stopped-flow spectrophotometry is a rapid-mixing technique essential for studying the fast kinetics of reactions involving peroxy nitrite.^{[3][5][10]}

Experimental Workflow:

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